4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)-2-methoxyphenyl 2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)-2-methoxyphenyl 2-chlorobenzoate is a complex organic compound with the molecular formula C28H36ClN3O4 and a molecular weight of 514.07 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)-2-methoxyphenyl 2-chlorobenzoate involves multiple steps, starting with the preparation of intermediate compounds. The key steps include the acylation of dodecanoic acid with hydrazine to form dodecanoylhydrazide, followed by the reaction with 2-chlorobenzoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities while maintaining purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)-2-methoxyphenyl 2-chlorobenzoate can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)-2-methoxyphenyl 2-chlorobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)-2-methoxyphenyl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)phenyl 2-thiophenecarboxylate
- 4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate
- 4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
Uniqueness
4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)-2-methoxyphenyl 2-chlorobenzoate is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
769154-06-5 |
---|---|
Molecular Formula |
C29H38ClN3O5 |
Molecular Weight |
544.1 g/mol |
IUPAC Name |
[4-[(E)-[[2-(dodecanoylamino)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C29H38ClN3O5/c1-3-4-5-6-7-8-9-10-11-16-27(34)31-21-28(35)33-32-20-22-17-18-25(26(19-22)37-2)38-29(36)23-14-12-13-15-24(23)30/h12-15,17-20H,3-11,16,21H2,1-2H3,(H,31,34)(H,33,35)/b32-20+ |
InChI Key |
FLPGYTHFLZBDTI-UZWMFBFFSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2Cl)OC |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCC(=O)NN=CC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.